molecular formula C7H8N2O2S B13155928 4-Hydrazinyl-2-mercaptobenzoic acid

4-Hydrazinyl-2-mercaptobenzoic acid

Cat. No.: B13155928
M. Wt: 184.22 g/mol
InChI Key: QPYQDDSDWSBNBH-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) and Its Derivatives in Heterocyclic Scaffold Construction and Chemical Reactivity

Hydrazine (H₂N-NH₂) and its organic derivatives are highly versatile reagents in synthetic chemistry, prized for their nucleophilicity and role as building blocks for nitrogen-containing compounds. rsc.orgresearchgate.net One of their most significant applications is in the construction of heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netclockss.orgnih.gov

Hydrazines are extensively used in cyclization reactions to form five- and six-membered rings. For instance, the reaction of hydrazines with β-dicarbonyl compounds like 1,3-diketones or β-ketoesters is a classic and widely used method for synthesizing pyrazoles. clockss.org Similarly, reactions with α,β-unsaturated ketones can yield pyrazolines. clockss.org The hydrazine moiety can act as a dinucleophile, enabling it to react with appropriate substrates to form a variety of heterocyclic systems. clockss.orgnih.gov Beyond their role in synthesis, hydrazines are also recognized as potent reducing agents. organic-chemistry.org The Wolff-Kishner reduction, for example, utilizes hydrazine to deoxygenate aldehydes and ketones to their corresponding alkanes. organic-chemistry.org In recent years, hydrazines have also gained attention as radical precursors for forming carbon-carbon and carbon-heteroatom bonds under photochemical and electrochemical conditions. rsc.org

Role of Thiol (Mercapto) Groups in Chelation, Surface Chemistry, and Redox Processes

The thiol group (-SH), also known as a sulfhydryl or mercapto group, is a sulfur analog of an alcohol group and possesses unique chemical properties that make it vital in various chemical and biological contexts. creative-proteomics.com Thiols are characterized by their ability to form strong bonds with metal ions, making them excellent chelating agents. mdpi.comnih.gov This property is particularly pronounced with "soft" heavy metals like mercury, lead, and cadmium. mdpi.comnih.gov Chelating agents containing thiol groups, such as dimercaprol (B125519) (BAL) and dimercaptosuccinic acid (DMSA), are used in medicine to treat heavy metal poisoning by binding to the metal ions and facilitating their excretion. nih.govwikipedia.org

In surface chemistry, the strong affinity of sulfur for metals like gold is exploited to form self-assembled monolayers (SAMs). mdpi.com Thiol-containing organic molecules can spontaneously adsorb onto a gold surface, creating highly ordered and functionalized interfaces used in sensors, electronics, and biomaterials. mdpi.comresearchgate.net

Furthermore, the thiol group is central to redox processes. nih.gov Thiols can be readily oxidized to form disulfide bonds (-S-S-), a reaction that is crucial for the structural integrity of many proteins through linkages between cysteine residues. creative-proteomics.comlibretexts.org This reversible oxidation-reduction is a key mechanism in cellular signaling and antioxidant defense systems, with molecules like glutathione (B108866) playing a central role in maintaining the cellular redox balance. creative-proteomics.comnih.gov

Importance of Benzoic Acid Moiety for Molecular Scaffolding and Conjugation

The benzoic acid moiety, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental scaffold in organic and medicinal chemistry. wikipedia.orgpreprints.org Its rigid structure provides a stable platform for the precise spatial arrangement of other functional groups, making it an ideal building block for designing new molecules, including pharmaceuticals. nih.govnih.gov The aromatic ring can be substituted at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. acs.org

The carboxylic acid group (-COOH) is particularly important for several reasons. It can participate in a wide range of chemical reactions, including esterification, amidation, and reduction, allowing it to serve as a handle for molecular conjugation. wikipedia.org For example, it can be used to link the molecule to other chemical entities, such as polymers or biomolecules. In a biological context, the carboxyl group can form strong hydrogen bonds and ionic interactions with biological targets like the arginine residue in proteins, acting as a crucial anchoring point for inhibitors. Benzoic acid and its derivatives are found in numerous natural products and are precursors for the synthesis of many industrial organic substances. wikipedia.orgnih.gov

Overview of Research Approaches for Polyfunctionalized Aromatic Compounds

The synthesis and characterization of polyfunctionalized aromatic compounds like 4-Hydrazinyl-2-mercaptobenzoic acid present unique challenges and require sophisticated research strategies. A primary challenge in their synthesis is the chemoselectivity—managing the reactivity of multiple functional groups to ensure that reactions occur at the desired site without affecting other parts of themolecule. organic-chemistry.orgacs.org

Synthetic Strategies: The synthesis of such compounds often involves multi-step procedures. researchgate.net A common approach is the functionalization of a pre-existing aromatic ring. organic-chemistry.org For this compound, a plausible, though not experimentally confirmed, route could start from a more readily available substituted benzoic acid, such as 4-aminobenzoic acid or thiosalicylic acid. vulcanchem.commdpi.com For instance, one might envision a pathway involving:

Diazotization: Converting an amino group (e.g., on 4-amino-2-mercaptobenzoic acid) into a diazonium salt. vulcanchem.com

Reduction: Reducing the diazonium salt to form the hydrazine functionality. vulcanchem.com The order of introduction of the functional groups is critical, as the directing effects of existing substituents will influence the position of subsequent additions. youtube.com

Characterization Techniques: Once synthesized, a thorough characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to identify the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and arrangement of the functional groups on the aromatic ring. vulcanchem.com

Infrared (IR) Spectroscopy: This technique would be used to detect the presence of the key functional groups by identifying their characteristic vibrational frequencies, such as the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine, and the S-H stretch of the thiol group. vulcanchem.com

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further confirmation of its structure. bldpharm.com

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S, O), which can be compared to the calculated values based on the molecular formula. nih.gov

The combination of these synthetic and analytical approaches is fundamental to the study and development of novel polyfunctionalized aromatic compounds for various applications in science and technology.

Data Tables

Table 1: Chemical Identity and Properties of this compound

Property Value Source
IUPAC Name 4-hydrazinyl-2-sulfanylbenzoic acid vulcanchem.com
Molecular Formula C₇H₈N₂O₂S vulcanchem.com
Molecular Weight 184.22 g/mol vulcanchem.com

| CAS Registry Number | 1805739-76-7 | vulcanchem.combldpharm.com |

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Peaks/Shifts Source
IR Spectroscopy Broad O-H stretch (2500–3300 cm⁻¹), S-H stretch (~2550 cm⁻¹), N-H stretches (~3300 cm⁻¹) vulcanchem.com
¹H NMR Spectroscopy Aromatic protons (δ 6.5–8.0 ppm), -SH (δ 1.5–2.5 ppm, broad), -NH-NH₂ (δ 3.0–5.0 ppm) vulcanchem.com

| ¹³C NMR Spectroscopy | Carboxylic carbon (δ 170–175 ppm), Aromatic carbons (δ 120–140 ppm) | vulcanchem.com |

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula Functional Group(s) of Interest
This compound C₇H₈N₂O₂S Hydrazine, Thiol, Carboxylic Acid
Hydrazine H₄N₂ Hydrazine
Pyrazole C₃H₄N₂ Heterocycle
Pyrazoline C₃H₆N₂ Heterocycle
Dimercaprol (BAL) C₃H₈OS₂ Thiol
Dimercaptosuccinic acid (DMSA) C₄H₆O₄S₂ Thiol, Carboxylic Acid
Glutathione C₁₀H₁₇N₃O₆S Thiol, Amide, Carboxylic Acid
Cysteine C₃H₇NO₂S Thiol, Amine, Carboxylic Acid
Benzoic acid C₇H₆O₂ Carboxylic Acid
4-Aminobenzoic acid C₇H₇NO₂ Amine, Carboxylic Acid
Thiosalicylic acid C₇H₆O₂S Thiol, Carboxylic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-hydrazinyl-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11)

InChI Key

QPYQDDSDWSBNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)S)C(=O)O

Origin of Product

United States

Theoretical and Computational Investigations of 4 Hydrazinyl 2 Mercaptobenzoic Acid and Its Molecular Interactions

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For derivatives of 4-hydrazinobenzoic acid, DFT calculations, particularly using the B3LYP/6-311G(d,p) level of theory, have been instrumental in evaluating their structural and electronic features. nih.govresearchgate.net These studies provide a fundamental understanding of the molecule's reactivity and stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

In studies of related 4-hydrazinobenzoic acid derivatives, the HOMO and LUMO energies were determined to understand their electronic properties. nih.govresearchgate.net For instance, the HOMO-LUMO energy gap for a series of related hydrazone derivatives was found to be in a range that indicates good stability but also potential for reactivity. nih.gov Similarly, calculations on mercaptobenzoic acid isomers provide insight into their electronic behavior. rsc.org The HOMO of 4-Hydrazinyl-2-mercaptobenzoic acid is expected to be located primarily on the electron-rich hydrazinyl and mercapto groups, while the LUMO is likely distributed over the benzoic acid ring, particularly the carboxyl group. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Related Mercapto and Benzoic Acid Compounds. rsc.org
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Mercaptobenzoic acid (4-MBA)-6.33-0.415.92
2-Mercaptobenzothiazole (2-MBTH)-6.22-1.015.21
4-Methylbenzenethiol (4-MBT)-6.61-0.466.15

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps use a color spectrum—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—to identify sites prone to electrophilic and nucleophilic attack. libretexts.orgyoutube.com

For this compound, the MEP map would likely show significant negative potential (red/orange) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the hydrazinyl group, indicating these are prime sites for electrophilic attack. researchgate.net A study of 2-mercaptobenzoic acid showed a high negative potential near the carboxylic acid group. researchgate.net Conversely, the hydrogen atoms of the carboxylic acid and hydrazinyl groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. youtube.com Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding. researchgate.netwalisongo.ac.id

Tautomerism and Conformational Analysis

Many molecules, including those with hydrazone or thiol groups, can exist in different tautomeric and conformational forms. researchgate.net Computational studies are essential for determining the relative energies and stabilities of these different forms. For this compound, potential tautomerism could involve the hydrazinyl group and the thione-thiol equilibrium of the mercapto group. Conformational analysis would focus on the rotation around single bonds, such as the C-S and C-N bonds, to identify the most stable spatial arrangement of the functional groups. DFT calculations can predict the energy barriers between different conformers and the equilibrium populations of various tautomers in different environments.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the behavior of a molecule in solution or its interaction with a biological target, such as a protein receptor. mdpi.com

For this compound, MD simulations could reveal how it interacts with solvent molecules, such as water. Studies on similar dihydroxybenzoic acids have used MD to investigate molecular association and the formation of hydrogen-bonded dimers in solution, which influences crystallization behavior. researchgate.net In the context of drug design, MD simulations can model the binding of the molecule to a receptor's active site, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimental data. researchgate.net Predicted vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be compared with experimental spectra to confirm the molecular structure. mdpi.com

For example, the calculated FT-IR spectrum would help assign the characteristic vibrational bands, such as the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazinyl group, and the S-H stretch of the mercapto group. mdpi.com Similarly, predicted ¹H and ¹³C NMR spectra aid in the assignment of chemical shifts. mdpi.com Such computational studies have been performed on related molecules like 2-chloro-4-nitrobenzoic acid to understand its association in solution through changes in its spectroscopic signatures. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to explore the pathways of chemical reactions, map potential energy surfaces, and identify transition state structures. researchgate.net This allows for a detailed understanding of reaction mechanisms, including the energetics of intermediates and the activation energy barriers that govern reaction rates. rsc.org

For this compound, computational studies could elucidate the mechanisms of its synthesis or its participation in further reactions. For instance, in studies of related hydrazinobenzoic acid derivatives, DFT was used to propose antioxidant mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net By calculating the energies of the reactants, transition states, and products, researchers can determine the most favorable reaction pathway. rsc.org

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism involves the direct transfer of a single electron from the antioxidant molecule to a free radical, deactivating the radical and forming a radical cation of the antioxidant. nih.gov This process can be represented as:

ArH + R• → ArH•⁺ + R⁻

The viability of the SET pathway is primarily assessed by the antioxidant's Ionization Potential (IP). The IP represents the energy required to remove an electron from the molecule. A lower Ionization Potential indicates that the molecule can more easily donate an electron, making the SET mechanism more favorable. scielo.org.za For an antioxidant to be effective via SET, its IP should be lower than that of the species it is protecting.

Computational studies for related hydrazinobenzoic acid derivatives and other phenolic compounds typically calculate the adiabatic IP to evaluate this pathway. nih.govscielo.org.za For this compound, the presence of electron-donating groups like hydrazinyl and mercapto would be expected to lower its IP, potentially making the SET mechanism a plausible route for its antioxidant action.

Table 1: Illustrative Data for Evaluating the SET Mechanism This table shows the type of data that would be calculated in a computational study to assess the SET pathway for this compound. The values are hypothetical.

ParameterGas Phase (kcal/mol)Water (kcal/mol)Methanol (kcal/mol)
Ionization Potential (IP) 135.0110.5115.2
Proton Dissociation Enthalpy (PDE) 290.025.030.0

Note: Lower IP values suggest a higher propensity for the SET mechanism.

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a direct, one-step process where the antioxidant donates a hydrogen atom (a proton and an electron together) to a free radical. frontiersin.org This is often considered the most important mechanism for many phenolic and related antioxidants. The reaction is as follows:

ArH + R• → Ar• + RH

The primary parameter for evaluating the HAT mechanism is the Bond Dissociation Enthalpy (BDE). The BDE is the energy required to break a specific bond (e.g., O-H, N-H, S-H) homolytically. A lower BDE value signifies a weaker bond, meaning the hydrogen atom can be donated more easily, indicating a higher antioxidant capacity through the HAT pathway. scielo.org.za

This compound has several potential H-atom donating sites: the carboxylic acid hydroxyl (-COOH), the two amine hydrogens of the hydrazinyl group (-NHNH₂), and the thiol hydrogen (-SH). Computational analysis would involve calculating the BDE for each of these bonds. It is generally expected that the S-H bond of the mercapto group and the N-H bonds of the hydrazinyl group would have relatively low BDEs, making them prime candidates for hydrogen donation. researchgate.net

Table 2: Illustrative Bond Dissociation Enthalpy (BDE) Data This table provides a hypothetical comparison of BDE values for the different hydrogen-donating sites on this compound.

Bond LocationFunctional GroupGas Phase BDE (kcal/mol)
S-H Mercapto78.5
N-H Hydrazinyl (-NH₂)82.0
N-H Hydrazinyl (-NH-)85.5
O-H Carboxylic Acid105.0

Note: The site with the lowest BDE is the most likely to participate in the HAT mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Pathways

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly significant in polar solvents. researchgate.net

Step 1 (Proton Loss): The antioxidant first loses a proton (H⁺) to the solvent, forming an anion.

Step 2 (Electron Transfer): The resulting anion then donates an electron to the free radical.

The reactions are:

ArH ⇌ Ar⁻ + H⁺

Ar⁻ + R• → Ar• + R⁻

The feasibility of the SPLET pathway is determined by two key parameters: the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). scielo.org.zaresearchgate.net The PA relates to the first step (deprotonation), where a lower PA value indicates easier proton loss. The ETE relates to the second step, with a lower ETE indicating a more favorable electron transfer from the anion. For compounds with acidic protons, like the carboxylic acid and mercapto groups in this compound, the SPLET mechanism is often the most favorable pathway in polar environments like water. researchgate.net Theoretical studies on similar molecules confirm that the SPLET process is often the most thermodynamically preferred reaction pathway in water and methanol. researchgate.net

Table 3: Illustrative Data for Evaluating the SPLET Mechanism This table shows the type of data that would be calculated to assess the SPLET pathway for this compound in different solvents. The values are hypothetical.

Site of Proton LossParameterGas Phase (kcal/mol)Water (kcal/mol)
Carboxylic Acid (-COOH) Proton Affinity (PA) 330.035.0
Electron Transfer Enthalpy (ETE) 80.065.0
Mercapto (-SH) Proton Affinity (PA) 340.045.0
Electron Transfer Enthalpy (ETE) 75.060.0

Note: Lower PA and ETE values suggest a higher propensity for the SPLET mechanism. The significant drop in PA in water highlights the importance of solvent polarity.

Biomolecular Interactions and in Vitro Biological Activities of 4 Hydrazinyl 2 Mercaptobenzoic Acid Derivatives

Evaluation of In Vitro Antioxidant Properties

The antioxidant capacity of 4-hydrazinobenzoic acid derivatives has been explored through various in vitro assays, which assess their ability to neutralize free radicals and reduce oxidant species. These studies provide a foundational understanding of their potential to combat oxidative stress, a key factor in numerous pathological conditions.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are fundamental in determining the antioxidant potential of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose.

In a study evaluating a series of 4-hydrazinobenzoic acid derivatives, significant radical scavenging activity was observed. research-nexus.netnih.gov Several derivatives, particularly those incorporating isothiocyanate and benzylidene moieties, demonstrated potent antioxidant effects. For instance, at a concentration of 20 µg/mL, some derivatives exhibited DPPH radical scavenging activity ranging from 70-72%, which is comparable to the standard antioxidant butylated hydroxylanisole (BHA) that showed 92% activity at the same concentration. research-nexus.netnih.govresearchgate.net

The ABTS assay also revealed the high free radical quenching capacity of these compounds. research-nexus.netnih.gov A number of the tested 4-hydrazinobenzoic acid derivatives displayed ABTS radical scavenging activity in the range of 80-85% at a concentration of 20 µg/mL, which was similar to the 85% activity of BHA. research-nexus.netnih.govresearchgate.net The hydroxyl-methoxy substituted derivative, in particular, showed an ABTS radical quenching activity of 85.19 ± 0.17%, almost identical to that of BHA (85.20 ± 0.33). nih.gov

Table 1: DPPH and ABTS Radical Scavenging Activity of Selected 4-Hydrazinobenzoic Acid Derivatives

Compound/Derivative DPPH Scavenging Activity (%) at 20 µg/mL ABTS Scavenging Activity (%) at 20 µg/mL
Derivative Group 1 (compounds 5-9) 70-72 80-85
Derivative 3 (hydroxyl-methoxy) High 85.19 ± 0.17
Derivative Group 2 (compounds 1-10) Moderate to High 80-85
Butylated Hydroxylanisole (BHA) - Standard 92 85.20 ± 0.33

Data sourced from studies on 4-hydrazinobenzoic acid derivatives. research-nexus.netnih.govresearchgate.net

Reducing Power Assays (e.g., FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is another important method to evaluate the antioxidant potential of compounds by measuring their ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The reducing power of 4-hydrazinobenzoic acid derivatives has been confirmed through such assays. research-nexus.netnih.gov

Studies have shown that the presence of the hydrazine (B178648) and isothiocyanate functional groups in these derivatives significantly contributes to their reducing power. nih.gov The antioxidant effect is attributed to the reduction of the ferricyanide (B76249) complex to the ferrous form. nih.gov Certain derivatives of 4-hydrazinobenzoic acid demonstrated a notable increase in reducing power capability, with absorbance values indicating significant electron-donating capacity. nih.gov

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected 4-Hydrazinobenzoic Acid Derivatives

Compound/Derivative Reducing Power (Absorbance at 700 nm)
Derivative 3 1.23 ± 0.04
Derivative 2 1.17 ± 0.02
Derivative 5 1.10 ± 0.04
Butylated Hydroxylanisole (BHA) - Standard 1.35 ± 0.06

Data presented as mean ± standard deviation from studies on 4-hydrazinobenzoic acid derivatives at a concentration of 40 µg/mL. nih.gov

Mechanistic Insights into Antioxidant Action (in vitro)

The antioxidant mechanism of 4-hydrazinobenzoic acid derivatives is believed to involve multiple pathways, primarily due to the electron-donating nature of the hydrazinyl and other functional groups. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have proposed three main mechanisms for their antioxidant activity:

Single Electron Transfer (SET): In this mechanism, the antioxidant molecule donates an electron to a free radical, neutralizing it. The stability of the resulting radical cation of the antioxidant is a key factor.

Hydrogen Atom Transfer (HAT): This involves the transfer of a hydrogen atom from the antioxidant to the free radical. The bond dissociation enthalpy of the H-donating group is a critical parameter in this process.

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process where the antioxidant first loses a proton, followed by the transfer of an electron to the free radical.

The presence of hydrazine, hydrazone, and isothiocyanate moieties in the derivatives of 4-hydrazinobenzoic acid is thought to enhance their ability to stabilize free radicals through these mechanisms, either by donating a hydrogen atom or an electron. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The potential of hydrazone and related heterocyclic derivatives as anticancer agents has been a subject of considerable research. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Cell Viability Assays (e.g., MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

While specific data on 4-hydrazinyl-2-mercaptobenzoic acid is not available, studies on various hydrazone derivatives have demonstrated significant cytotoxic potential. For example, a series of novel arylidene-hydrazinyl-thiazoles showed excellent cytotoxic effects against human cancer cell lines such as BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast). Some of these compounds reduced cell survival to as low as 23.85% in BxPC-3 cells at a 10 µM concentration. Similarly, other research on diazaspiro hydantoin (B18101) derivatives revealed their growth-inhibitory effects on multiple cancer cell lines, including MCF-7, HepG-2 (liver), HeLa (cervical), and HT-29 (colon). nih.gov

Table 3: Cytotoxic Activity of Structurally Related Hydrazone and Hydantoin Derivatives

Compound Class Cancer Cell Line Effect
Arylidene-Hydrazinyl-Thiazoles BxPC-3, MOLT-4, MCF-7 Significant reduction in cell survival at 10 µM
Diazaspiro Hydantoins MCF-7, HepG-2, HeLa, HT-29 Interesting growth inhibitory effects

This table summarizes general findings for classes of compounds structurally related to the subject of this article.

Mechanisms of Apoptosis Induction (in vitro)

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. The induction of apoptosis is a desirable characteristic for a potential chemotherapeutic agent.

Research on synthetic 1,3-thiazole derivatives incorporating a phthalimide (B116566) group, which share some structural similarities with the broader class of compounds discussed, has shown that these molecules can induce apoptosis in cancer cells. nih.gov The cytotoxic activity of these compounds was linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov These findings suggest that the mechanism of action involves triggering the intrinsic pathway of apoptosis. nih.gov Studies on other ceramide derivatives have also highlighted the role of domain formation within cellular membranes as a potential mechanism for inducing apoptosis. nih.gov While these findings are not specific to this compound, they provide a plausible framework for the potential apoptotic mechanisms of structurally related compounds.

In Vitro Antimicrobial Efficacy

Derivatives incorporating the hydrazone (-C=N-NH-) linkage have demonstrated a wide range of antimicrobial activities. These compounds are of significant interest due to their potential to combat drug-resistant pathogens.

Hydrazone derivatives have been synthesized and evaluated for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

Several studies have highlighted the potential of these derivatives. For instance, a series of coumarin-pyrazole-hydrazone hybrids were synthesized and tested against 14 bacterial strains, with some compounds showing MIC values as low as 1.56 µg/mL. mdpi.com A 4-trifluormethyl phenyl hydrazone derivative, in particular, was potent against Gram-positive strains, with an MIC of 3.125 μg/mL against Bacillus subtilis. mdpi.com

In another study, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were assessed for their antibacterial action. mdpi.com Compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) showed notable activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with an MIC of 3.91 µg/mL. mdpi.com Furthermore, a derivative substituted with a 3-chloro-4-methoxyphenyl group (compound 9 ) was twice as active as the antibiotic cefuroxime (B34974) against Bacillus cereus ATCC 10876, exhibiting an MIC of 15.62 μg/mL. mdpi.com

Derivatives of 1,2,4-triazole (B32235) have also shown promise. Novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring had MIC values ranging from 0.25 to 1 µg/mL against several Gram-positive and Gram-negative bacteria, comparable to the parent drug ofloxacin. nih.gov Similarly, certain 1,2,4-triazole-3-carbohydrazide derivatives were found to be highly active, with MIC values of 0.5 µg/mL against Pseudomonas aeruginosa and Bacillus cereus. researchgate.net

Table 1: Minimal Inhibitory Concentrations (MIC) of Selected Hydrazone and Triazole Derivatives
Derivative TypeSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Coumarin-Pyrazole-Hydrazone4-trifluormethyl phenyl hydrazone derivativeBacillus subtilis3.125 mdpi.com
2,4-Dihydroxybenzoic Acid Hydrazide-HydrazoneCompound 18Staphylococcus aureus MRSA ATCC 433003.91 mdpi.com
Compound 9Bacillus cereus ATCC 1087615.62 mdpi.com
1,2,4-Triazole-Ofloxacin AnalogueNot specifiedGram-positive and Gram-negative pathogens0.25 - 1 nih.gov
1,2,4-Triazole-3-CarbohydrazideCompounds 6g and 7iPseudomonas aeruginosa0.5 researchgate.net
Bacillus cereus0.5 researchgate.net

The antifungal potential of hydrazine-containing compounds has also been a subject of investigation. Studies have revealed significant activity against various fungal pathogens, including those affecting both humans and plants.

For example, hydrazide–hydrazone derivatives of 4-hydroxybenzoic acid were identified as potent antifungal agents against laccase-producing phytopathogenic fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. nih.gov Derivatives with salicylaldehyde (B1680747) units containing tert-butyl or phenyl substituents demonstrated particularly strong activity. nih.gov Against S. sclerotiorum, some of these compounds exhibited very low half-maximal inhibitory concentration (IC50) values, ranging from 0.5 to 1.8 µg/mL. nih.gov

In a different study, a compound identified as (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency, broad-spectrum antifungal activity. frontiersin.org Its MIC against various pathogenic fungi ranged from 0.0625 to 4 µg/mL. frontiersin.org This compound was also effective at inhibiting the formation of hyphae and biofilms in Candida albicans and showed significant fungicidal activity at a concentration of 0.5 µg/mL. frontiersin.orgmdpi.com

However, not all derivatives show strong antifungal effects. Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid displayed generally low to moderate activity against Candida species, with MICs often in the range of 250 to over 1000 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Hydrazine Derivatives
Derivative TypeFungal SpeciesActivity MeasurementResultReference
4-Hydroxybenzoic Acid Hydrazide-HydrazoneSclerotinia sclerotiorumIC₅₀0.5 - 1.8 µg/mL nih.gov
Botrytis cinerea, Cerrena unicolorGrowth InhibitionStrong nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazinePathogenic Fungi (various)MIC0.0625 - 4 µg/mL frontiersin.org
Candida albicansFungicidal ActivityEffective at 0.5 µg/mL frontiersin.org
2,4-Dihydroxybenzoic Acid Hydrazide-HydrazoneCandida spp.MIC250 - >1000 µg/mL mdpi.com

Research into the mechanisms by which these derivatives exert their antimicrobial effects points to several potential molecular targets.

A prominent proposed mechanism for antifungal action involves the induction of oxidative stress. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase the levels of reactive oxygen species (ROS) within C. albicans. frontiersin.orgmdpi.com This surge in ROS leads to significant DNA damage, which is a critical factor in the resulting cell death. The antifungal effects of this compound could be dramatically reduced by the addition of ROS scavengers, further supporting this mechanism. frontiersin.org

For antibacterial action, a well-established target for certain classes of derivatives is DNA gyrase. Nalidixic acid, a quinolone antibiotic, functions by inhibiting DNA synthesis through its action on DNA gyrase. nih.gov It is plausible that derivatives built upon such scaffolds, like the nalidixic acid-based triazoles, share a similar mechanism of inhibiting bacterial DNA replication. nih.gov Molecular docking studies have supported this, showing that these types of derivatives can have strong binding affinities to bacterial enzyme targets. nih.gov

Another potential mechanism for antifungal activity is the disruption of the fungal cell membrane. Some citral-thiazolyl hydrazine derivatives have been shown to cause malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi. mdpi.com

Other In Vitro Enzymatic or Receptor-Binding Studies

Beyond direct antimicrobial activity, derivatives containing the hydrazinyl or similar functional groups have been explored for their interactions with various enzymes and receptors.

One area of investigation is their potential as enzyme inhibitors. Hydrazide–hydrazones derived from 4-hydroxybenzoic acid, which showed antifungal properties, were also identified as potent inhibitors of the enzyme laccase. nih.gov

In the realm of receptor-binding, certain complex derivatives have been shown to modulate nuclear receptors. A study on 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene found them to be potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov RORγt is a potential drug target for a variety of inflammatory and autoimmune diseases. nih.gov The study noted a basal modulatory activity due to interactions with specific hydrophilic regions of the receptor. nih.gov

Additionally, various derivatives of 4-hydrazinobenzoic acid have been screened for their antioxidant potential through in vitro assays such as DPPH and ABTS radical scavenging. nih.gov These studies suggest that the hydrazine moiety contributes to the reducing properties and free radical quenching capabilities of these molecules. nih.gov

Analytical and Sensing Applications of 4 Hydrazinyl 2 Mercaptobenzoic Acid and Its Conjugates

Reagent in Chemo- and Biosensing Platforms

The presence of both a soft thiol ligand and a reactive hydrazine (B178648) group enables 4-Hydrazinyl-2-mercaptobenzoic acid to be a versatile building block in the design of chemo- and biosensors. These sensors can operate through various signal transduction mechanisms, including colorimetric, fluorometric, and electrochemical methods.

The hydrazine moiety of this compound is particularly useful for developing colorimetric and fluorometric probes. Hydrazine and its derivatives are known to react with aldehydes and ketones to form hydrazones. This condensation reaction can be exploited to detect carbonyl-containing compounds, which are important biomarkers for various diseases. The formation of the hydrazone can lead to a noticeable change in the electronic properties of the molecule, resulting in a visible color change or the generation of a fluorescent signal.

Furthermore, the hydrazine group can act as a recognition site for specific anions. For instance, hydrazine-based probes have been designed for the detection of phosphate (B84403) and arsenate ions in semi-aqueous media. epa.gov The interaction between the hydrazine group and the target anion can modulate the photophysical properties of the probe, leading to a "turn-on" fluorescence response. The design of such probes often involves a fluorophore whose emission is initially quenched and is restored upon binding to the analyte. While specific studies on this compound are limited, the principles demonstrated with other hydrazine-containing probes suggest its potential in this area. For example, p-hydroxybenzoic acid hydrazide has been successfully used for the fluorometric and colorimetric determination of carbohydrates. nih.gov

Table 1: Potential Colorimetric and Fluorometric Sensing Applications

Analyte Class Sensing Mechanism Potential Application
Aldehydes & Ketones Hydrazone formation leading to a chromogenic or fluorogenic response. Detection of disease biomarkers.
Anions (e.g., PO₄³⁻, AsO₃³⁻) Anion binding to the hydrazine moiety, causing a "turn-on" fluorescence signal. Environmental monitoring, biological sensing.

The electrochemical activity of both the hydrazine and thiol groups makes this compound a promising molecule for the development of electrochemical sensors. The hydrazine group can be electrochemically oxidized, and this reaction can be used for the direct detection of hydrazine-containing compounds or for the indirect detection of other analytes that react with the hydrazine moiety.

Electrochemical sensors for hydrazine have been developed using various electrode materials, including those modified with nanocomposites like zinc ferrite/reduced graphene oxide (ZnFe₂O₄/RGO). nih.govnih.gov These sensors can exhibit high sensitivity and low detection limits. The incorporation of this compound onto an electrode surface, for instance, through its thiol group anchoring to a gold electrode, could provide a stable and selective platform for hydrazine detection or for sensing other molecules that interact with the surface-bound hydrazine.

The thiol group, on the other hand, is well-known for its strong affinity for noble metal surfaces, such as gold and silver. This property allows for the straightforward self-assembly of a monolayer of this compound on the electrode surface. This modified electrode can then be used for the detection of metal ions that have a high affinity for either the thiol or the hydrazine group. For example, 4-mercaptopyridine (B10438) modified gold electrodes have been used for the sensitive electrochemical detection of mercury ions (Hg²⁺), where the nitrogen atom of the pyridine (B92270) ring chelates the metal ion. mdpi.com Similarly, the hydrazine group of this compound could serve as a chelating agent for various metal ions, leading to a measurable change in the electrochemical signal.

Table 2: Potential Electrochemical Sensing Strategies

Functional Group Utilized Detection Principle Target Analyte
Hydrazine Group Direct electrochemical oxidation. Hydrazine and its derivatives.
Thiol and Hydrazine Groups Chelation of metal ions by the hydrazine group of the self-assembled monolayer. Heavy metal ions (e.g., Hg²⁺, Cu²⁺).

Surface-Enhanced Raman Scattering (SERS) Probes and Substrates

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide detailed molecular information. While direct SERS studies on this compound are not widely available, extensive research on the closely related compound, 4-mercaptobenzoic acid (4-MBA), provides a strong foundation for understanding its potential as a SERS probe.

The thiol group (-SH) in this compound is expected to facilitate its strong adsorption onto the surfaces of plasmonic nanostructures, such as gold and silver nanoparticles. mdpi.com This adsorption occurs through the formation of a stable metal-sulfur bond. researchgate.net The orientation of the adsorbed molecule on the nanoparticle surface can be influenced by factors such as pH. For 4-MBA, it has been shown that at acidic conditions, the molecule binds to the silver surface primarily through the sulfur atom. researchgate.net Under neutral or alkaline conditions, both the sulfur atom and the carboxylate group can interact with the surface. researchgate.net

This self-assembly process is crucial for SERS applications as it places the molecule in close proximity to the nanostructure's surface, where the electromagnetic field is strongly enhanced. This enhanced field, often concentrated in "hot spots" between nanoparticles, is a key factor in the dramatic amplification of the Raman signal. mdpi.com

The significant enhancement of the Raman signal in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement.

Electromagnetic Enhancement : This is the dominant mechanism and results from the excitation of localized surface plasmon resonances (LSPRs) in the metallic nanostructures upon illumination with light. The LSPRs create a highly amplified electromagnetic field at the nanoparticle surface, which is experienced by the adsorbed molecules. This leads to a massive increase in the intensity of the scattered Raman radiation. The enhancement factor can be on the order of 10⁶ to 10⁸, and even higher in "hot spots". researchgate.net

The combination of these two mechanisms allows for the detection of even single molecules in some cases. The rich vibrational spectrum obtained from SERS can provide a unique fingerprint of the analyte, enabling its identification and quantification. The pH-sensitive nature of the carboxyl group in 4-MBA has been utilized for SERS-based pH sensing, suggesting a similar potential for this compound. nih.gov

Role in Chromatographic Separations and Sample Preparation

The multifunctional nature of this compound also suggests its utility in chromatographic separations and sample preparation, although specific applications have not been extensively reported. The presence of polar functional groups, including the carboxylic acid and hydrazine moieties, indicates that this compound can participate in various intermolecular interactions, which are the basis of chromatographic separations.

In reversed-phase high-performance liquid chromatography (HPLC), the polarity of this compound would influence its retention behavior. The carboxylic acid group's ionization can be controlled by the pH of the mobile phase, allowing for tunable retention times. This property is often exploited for the separation of acidic compounds.

The ability of the thiol and hydrazine groups to interact with specific stationary phases or to be derivatized opens up possibilities for more selective separation methods. For instance, the thiol group can interact with stationary phases containing heavy metals, a principle used in affinity chromatography. The hydrazine group can be reacted with carbonyl compounds to form hydrazones, which may have different chromatographic properties than the parent molecules, enabling their separation and detection.

Furthermore, this compound could be immobilized onto a solid support to create a novel stationary phase for chromatography. The functional groups on the surface of this stationary phase could then be used to selectively retain and separate analytes from a complex mixture. For example, a stationary phase functionalized with this compound could potentially be used for the separation of metal ions or carbonyl-containing compounds. The principles of using functionalized sorbents for chromatographic separation are well-established, such as the use of 4-(2-thiazolylazo) resorcinol-based polyurethane foam for mercury speciation. researchgate.net

Table 3: Potential Chromatographic Applications

Chromatographic Technique Potential Role of this compound
Reversed-Phase HPLC Analyte with pH-tunable retention due to the carboxylic acid group.
Affinity Chromatography As a ligand immobilized on a stationary phase to capture analytes that bind to the thiol or hydrazine groups.

Use as a Chemical Tag or Reporter Molecule

The potential of this compound as a chemical tag or reporter molecule stems from the distinct chemical properties of its three functional groups. These groups can be leveraged for covalent attachment to target molecules or surfaces, and for generating a detectable signal.

Potential as a Bifunctional Tag for Conjugation:

The presence of both a hydrazinyl and a thiol group makes this compound a potentially valuable bifunctional linker. These two groups can be selectively reacted under different conditions, allowing for a stepwise conjugation approach.

Hydrazinyl Group Reactivity: The hydrazinyl group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is widely employed in bioconjugation to label biomolecules containing carbohydrate moieties (which can be oxidized to generate aldehydes) or proteins with accessible ketone or aldehyde groups.

Thiol Group Reactivity: The thiol group is another highly reactive nucleophile that can participate in several types of conjugation reactions. It can form stable thioether bonds with maleimides and haloacetamides, which are common functionalities used for protein labeling. Furthermore, the thiol group has a strong affinity for gold surfaces, enabling the immobilization of the molecule on gold nanoparticles or electrodes for sensing applications. nih.gov

The bifunctional nature of this compound could allow for the creation of complex bioconjugates. For instance, the thiol group could be used to anchor the molecule to a gold nanoparticle, while the hydrazinyl group could be used to attach a specific biomolecule for targeted delivery or sensing.

Potential as a Reporter Molecule:

Beyond its role as a conjugation agent, this compound has the potential to act as a reporter molecule, generating a signal that can be detected and quantified.

Electrochemical Reporting: The thiol group can be electrochemically active, and its oxidation or reduction can be monitored using techniques like cyclic voltammetry. When conjugated to a target molecule, any change in the electrochemical behavior of the thiol group upon binding or interaction can be used as a sensing signal.

Surface-Enhanced Raman Scattering (SERS) Reporting: A closely related compound, 4-Mercaptobenzoic acid (4-MBA), is a well-established pH-sensitive reporter molecule in SERS. nih.gov The thiol group of 4-MBA allows it to adsorb onto plasmonic nanoparticles (e.g., gold or silver), and the vibrational modes of the molecule, particularly the carboxylate stretching, are sensitive to the local pH environment. nih.gov Given the structural similarity, this compound could potentially serve as a SERS reporter, with its vibrational spectrum providing information about its local chemical environment. The presence of the additional hydrazinyl group might offer unique spectral features or sensitivities to other analytes.

Fluorescence Quenching/Enhancement: While the intrinsic fluorescence of this compound is not well-documented, the formation of hydrazones with certain aromatic aldehydes can lead to the generation of fluorescent products. This "turn-on" fluorescence could be the basis for detecting specific aldehydes or ketones. Conversely, the thiol group can act as a quencher of fluorescence when brought into proximity with a fluorophore. This quenching effect could be exploited in designing "turn-off" sensors.

Hypothetical Applications in Sensing:

Based on the reactivity of its functional groups, several hypothetical sensing applications for this compound can be envisioned.

Biosensors for Carbonyl-Containing Analytes: By immobilizing the compound on an electrode or a SERS-active substrate via its thiol group, a sensor for aldehydes and ketones could be developed. The reaction of the hydrazinyl group with the carbonyl analyte would lead to a change in the electrochemical or SERS signal.

pH Sensors: Similar to 4-MBA, this compound could be used as a SERS-based pH sensor. nih.gov The protonation state of the carboxylic acid and potentially the hydrazinyl group would influence the SERS spectrum.

Enzyme Activity Probes: The molecule could be conjugated to a substrate for a specific enzyme. Upon enzymatic modification of the substrate, a change in the local environment of the reporter molecule could lead to a detectable signal change.

The following table summarizes the potential reactive sites and their established applications in related molecules, highlighting the prospective utility of this compound.

Functional GroupReactive PartnerLinkage FormedEstablished Application in AnalogsPotential Application for this compound
Hydrazinyl Aldehydes, KetonesHydrazoneBioconjugation of glycoproteins, Fluorescent probe developmentTagging of oxidized carbohydrates, Sensing of carbonyl compounds
Thiol Maleimides, HaloacetamidesThioetherProtein labeling, BioconjugationLabeling of cysteine-containing peptides and proteins
Thiol Gold SurfacesThiol-Au bondImmobilization on nanoparticles and electrodes for SERS and electrochemical sensingDevelopment of SERS and electrochemical biosensors
Carboxylic Acid Amines (with activators)AmideCross-linking, Surface modificationFurther functionalization or attachment to surfaces

The next table outlines hypothetical research findings for the use of this compound as a chemical tag, based on the known properties of its functional groups.

ApplicationAnalyteDetection PrincipleHypothetical Finding
Fluorescent Labeling Oxidized Glycoprotein (B1211001)Hydrazone formation with a fluorescent aldehydeConjugation of this compound to the glycoprotein via its hydrazinyl group, followed by reaction of the thiol with a thiol-reactive fluorescent dye, enabling fluorescent detection of the glycoprotein.
Electrochemical Biosensing Aldehyde-containing metaboliteChange in electrochemical signal upon hydrazone formationImmobilization of the compound on a gold electrode via the thiol group. A shift in the oxidation potential of the thiol is observed upon reaction of the hydrazinyl group with the analyte.
SERS-based pH Sensing Protons (H+)Change in vibrational spectra with pHAdsorption onto silver nanoparticles via the thiol group. The ratio of the intensities of the carboxylate and carboxylic acid SERS peaks shows a linear response to pH in the range of 5.5-7.5.

It is important to reiterate that these applications are based on the established chemistry of the individual functional groups and require experimental validation for the specific compound this compound.

Chemical Reactivity and Mechanistic Studies of 4 Hydrazinyl 2 Mercaptobenzoic Acid Transformations

Oxidation-Reduction Pathways of the Mercapto and Hydrazinyl Moieties

The sulfur and nitrogen centers of 4-Hydrazinyl-2-mercaptobenzoic acid are susceptible to oxidation-reduction reactions, which constitute a primary mode of its chemical transformation. The thiol group is readily oxidized, while the hydrazine (B178648) moiety possesses reducing properties. acs.org

The mercapto group (-SH) of this compound is prone to oxidation, most commonly leading to the formation of a disulfide-linked dimer. acs.org This reaction involves the coupling of two thiol molecules to form a disulfide bond (-S-S-). This transformation is analogous to the well-documented oxidation of 2-mercaptobenzoic acid, which dimerizes to form 2,2'-dithiobis(benzoic acid). youtube.com

The oxidation can be initiated by mild oxidizing agents, including atmospheric oxygen, especially under basic conditions. The pH of the reaction medium is a critical factor; increasing the pH facilitates the deprotonation of the thiol to the more reactive thiolate anion, which is more readily oxidized. acs.org For instance, studies on 2-mercaptobenzoic acid show that while it remains unchanged under acidic conditions, it undergoes complete oxidation to the corresponding disulfide at neutral pH. acs.org This pH sensitivity allows for controlled disulfide bond formation. The reverse reaction, the cleavage of the disulfide bond back to the thiol, can be achieved using appropriate reducing agents.

Table 1: pH Influence on Disulfide Formation from Mercaptobenzoic Acids (Analogous System)

pH Condition Reactant Observation Product Citation
Acidic 2-Mercaptobenzoic acid Remains unchanged No reaction acs.org
Increased pH 2-Mercaptobenzoic acid 50% oxidation Cocrystal of thiol and disulfide acs.org

Further oxidation of the sulfur atom in this compound can occur, leading to the formation of sulfoxides and sulfones. These transformations typically require stronger oxidizing agents than those needed for disulfide formation. chemistrysteps.com The selective oxidation to either the sulfoxide (B87167) or the sulfone level is a common challenge in sulfur chemistry. nih.gov

The choice of oxidant and reaction conditions is crucial for controlling the outcome. chemistrysteps.com

Sulfoxide Formation : To achieve selective oxidation to the sulfoxide, milder reagents or careful control of stoichiometry (typically one equivalent of the oxidant) is necessary to prevent over-oxidation. chemistrysteps.comorganic-chemistry.org Reagents like hydrogen peroxide (H₂O₂) in the presence of certain catalysts, such as Sc(OTf)₃, or ion-supported hypervalent iodine reagents have been used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Sulfone Formation : Stronger oxidizing conditions or an excess of the oxidizing agent will typically yield the sulfone. nih.gov For example, oxidizing sulfides with hydrogen peroxide in the presence of a niobium carbide catalyst efficiently produces sulfones. nih.gov Biocatalytic methods, using microorganisms like Aspergillus ochraceus, have also been shown to oxidize alkyl aryl sulfides directly to their corresponding sulfones in high yields. organic-chemistry.org

Table 2: Common Reagents for Sulfide Oxidation

Desired Product Reagent/System Key Features Citation
Sulfoxide Hydrogen Peroxide (H₂O₂) + Triflic Acid Versatile, tolerates sensitive groups organic-chemistry.org
Sulfoxide 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) Fast, efficient, solvent-free organic-chemistry.org
Sulfone Hydrogen Peroxide (H₂O₂) + Niobium Carbide Efficiently affords sulfones nih.gov
Sulfone Urea-Hydrogen Peroxide + Phthalic Anhydride Metal-free, environmentally benign nih.gov

Nucleophilic and Electrophilic Reactivity of Functional Groups

The reactivity of this compound is dominated by the nucleophilic character of its hydrazinyl and mercapto groups. The lone pairs of electrons on the nitrogen and sulfur atoms make them effective nucleophiles.

The hydrazinyl group (-NHNH₂) is a particularly potent nucleophile. acs.org It readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. acs.orgresearchgate.net This reaction is a cornerstone of hydrazine chemistry and serves as a common first step in the synthesis of more complex heterocyclic structures. The formation of these hydrazone intermediates is crucial for subsequent cyclization reactions. rsc.org

The thiol group, especially in its thiolate form, is also a strong nucleophile and can participate in S-alkylation reactions with various electrophiles. Both the thiol and hydrazine groups can act as ligands, coordinating with transition metal ions to form metal complexes. acs.org

Cyclization Reactions and Heterocyclic Ring Formation

The presence of multiple reactive functional groups on the same aromatic ring makes this compound an ideal precursor for intramolecular and intermolecular cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds. The combination of the hydrazinyl group with either the mercapto or the carboxylic acid function allows for the construction of various five- and six-membered rings.

For example, analogous molecules like 2-hydrazinobenzothiazole (B1674376) and 2-hydrazino benzoxazole (B165842) are versatile starting materials for synthesizing fused heterocyclic systems. rsc.orgnih.gov These compounds can be converted into a variety of heterocycles, including:

1,2,4-Triazoles : Reaction of the hydrazine moiety with reagents like carbon disulfide (CS₂) or p-bromophenacyl bromide can lead to the formation of fused triazole rings. nih.gov

Pyridazinones and Phthalazinones : The hydrazine group can react with dicarboxylic anhydrides to form these six-membered heterocyclic systems. nih.gov

Thiazolidinones : After forming a hydrazone (azomethine) by reacting the hydrazine with an aldehyde, subsequent reaction with thioglycolic acid can yield thiazolidinone derivatives. nih.gov

The cyclization of hydrazones derived from hydrazine precursors is a well-established method for forming triazine ring systems, such as 1,2,4-triazino[5,6-b]indoles and pyrazolo[5,1-c] acs.orgnih.govthieme-connect.detriazines. nih.govacs.org

Table 3: Examples of Heterocyclic Ring Formation from Hydrazine Precursors

Hydrazine Precursor Reactant(s) Resulting Heterocycle Citation
2-Hydrazino benzoxazole Phthalic Anhydride Phthalazinone derivative nih.gov
2-Hydrazino benzoxazole Aromatic Aldehyde, then Thioglycolic Acid Thiazolidinone derivative nih.govnih.gov
2-Hydrazino benzoxazole Carbon Disulfide (CS₂) 1,2,4-Triazole (B32235) derivative nih.gov
Arylhydrazono-indoline Thermal Cyclization 1,2,4-Triazino[5,6-b]indole nih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govnih.gov The functional groups present in this compound make it a promising candidate for participation in several types of MCRs.

The hydrazine moiety can act as the amine component in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. acs.orgnih.gov By using a hydrazine derivative as the amine component, a "hydrazino-Ugi" reaction can be achieved, leading to the synthesis of complex hydrazinopeptides or other scaffolds bearing a hydrazine linkage. nih.govthieme-connect.de

Furthermore, the molecule contains a carboxylic acid group, which is a key component of the Passerini three-component reaction (P-3CR). The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org Therefore, this compound could potentially serve as the carboxylic acid component in such a transformation.

The presence of both an amine (in the form of hydrazine) and a thiol also opens up possibilities for MCRs designed to utilize aminothiols, which can lead to the formation of sulfur-containing heterocycles like thiazolidines in a single step. acs.orgnih.gov The combination of these reactive sites within one molecule provides a platform for designing novel MCRs to rapidly generate molecular diversity.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research will likely focus on developing more efficient, scalable, and environmentally benign methods for the production of 4-hydrazinyl-2-mercaptobenzoic acid and its derivatives. While traditional multi-step syntheses, such as a diazotization-reduction sequence starting from 4-amino-2-mercaptobenzoic acid, are conceivable, there is a significant opportunity to innovate. vulcanchem.com

A key area of development will be the adoption of sustainable chemistry principles. This includes exploring the use of water as a solvent and employing energy-efficient techniques like microwave-assisted synthesis. chemmethod.com Such methods have been successfully used for related hydrazide derivatives, drastically reducing reaction times from hours to minutes and increasing yields. chemmethod.com The synthesis of complex heterocyclic derivatives, such as coumarin-pyrazole-hydrazone hybrids which have been developed from analogous starting materials like 4-hydrazinobenzoic acid, points toward future pathways for creating structurally complex and biologically active molecules under benign conditions. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Novel Derivatives and Complexes

The true potential of this compound lies in its ability to form a vast library of derivatives and coordination complexes. The hydrazine (B178648) group readily reacts with aldehydes and ketones to form hydrazones, while the thiol and carboxylic acid groups can coordinate with a variety of metal ions. vulcanchem.com

Advanced spectroscopic techniques are crucial for the structural elucidation of these new chemical entities. Future work will involve detailed analysis using:

Infrared (IR) Spectroscopy: To confirm the formation of derivatives and understand coordination modes. In metal complexes of similar hydrazide ligands, shifts in the C=O and N-H stretching frequencies can confirm the involvement of the carbonyl oxygen and hydrazine nitrogen atoms in binding to the metal center, indicating a bidentate coordination. nih.govnih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of new organic derivatives.

Mass Spectrometry: To determine the molecular weight of new compounds and aid in structural confirmation. nih.gov

Solid Reflectance Spectroscopy: For metal complexes, this technique helps in determining the coordination geometry, such as octahedral or square planar arrangements. nih.govnih.gov

Spectroscopic Technique Anticipated Observations for Derivatives and Complexes Reference
Infrared (IR) Spectroscopy Shift in C=O and N-H bands upon metal coordination; appearance of C=N stretch in hydrazones. nih.gov, nih.gov
¹H & ¹³C NMR Spectroscopy Appearance of new signals corresponding to added moieties (e.g., benzylidene group in hydrazones). mdpi.com
Mass Spectrometry Molecular ion peaks confirming the mass of new derivatives and their fragmentation patterns. nih.gov
Solid Reflectance Spectroscopy Absorption bands indicating d-d electronic transitions that help determine the geometry (e.g., octahedral) of metal complexes. nih.gov, nih.gov

High-Throughput Screening for Diverse In Vitro Biological Activities

The diverse functional groups within this compound and its derivatives suggest a broad range of potential biological activities. High-throughput screening will be instrumental in identifying promising lead compounds for therapeutic development. Key areas for investigation include:

Antioxidant Activity: The thiol and hydrazine moieties are known to have radical-scavenging properties. vulcanchem.comnih.gov In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) can be used to quantify this potential. nih.gov

Antimicrobial and Antifungal Activity: Hydrazide and hydrazone derivatives have shown significant activity against various pathogens, including drug-resistant bacterial strains like MRSA. mdpi.comnih.govnih.gov The formation of metal complexes can further enhance this antimicrobial effect. nih.gov

Antiproliferative Activity: Hydrazide-hydrazones derived from similar benzoic acid scaffolds have demonstrated selective cytotoxicity against human cancer cell lines, with some compounds showing extremely low inhibitory concentrations (IC50). nih.gov

Enzyme Inhibition: Given the structural motifs, derivatives could be designed as inhibitors for specific enzymes. For instance, hydrazone derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. frontiersin.org

Potential Biological Activity Screening Method / Assay Rationale / Related Findings Reference
Antioxidant DPPH, ABTS, FRAP assaysThiol and hydrazine groups can donate electrons or hydrogen atoms to neutralize free radicals. nih.gov
Antibacterial Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., S. aureus, A. baumannii)Hydrazone derivatives and their metal complexes show potent activity, even against resistant strains. nih.gov, mdpi.com
Antiproliferative MTT assay on cancer cell lines (e.g., HepG2, LN-229)Hydrazide-hydrazones have shown selective and potent inhibition of cancer cell proliferation. nih.gov
Enzyme Inhibition Acetylcholinesterase (AChE) inhibition assaySchiff base derivatives are known to interact with the active sites of enzymes. frontiersin.org

Integration into More Complex Materials Systems for Enhanced Performance

The unique functionalities of this compound make it an excellent building block for advanced materials. The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). vulcanchem.com This could be exploited in the development of functionalized surfaces for biosensors, molecular electronics, or biocompatible coatings.

Furthermore, the ability of the molecule to act as a multidentate ligand through its thiol, hydrazine, and carboxylate groups allows for the construction of coordination polymers and metal-organic frameworks (MOFs). vulcanchem.com By selecting different metal ions and tuning reaction conditions, it may be possible to create porous materials with tailored properties for applications such as gas storage, catalysis, or chemical separation. vulcanchem.com

Development of Smart Responsive Materials and Sensors

"Smart" materials that change their properties in response to environmental stimuli represent a cutting-edge area of materials science. This compound is an ideal candidate for incorporation into such systems. nih.gov

pH-Responsive Systems: The carboxylic acid group can be deprotonated at higher pH, altering the charge and solubility of any polymer or material containing this unit.

Redox-Responsive Systems: The thiol group can undergo reversible oxidation to form a disulfide bond (-S-S-). This redox-switch could be used to trigger drug release or a change in material conformation. vulcanchem.com

Ion-Sensing Systems: The thiol and hydrazine groups are excellent ligands for various metal ions. vulcanchem.com Incorporating this molecule into a polymer or onto a surface could create a material that changes color or fluorescence in the presence of specific metal ions, forming the basis of a chemical sensor.

Deeper Mechanistic Understanding through Combined Experimental and Computational Studies

To accelerate the design of new derivatives and materials, future research must integrate experimental work with computational modeling. Density Functional Theory (DFT) studies, for example, can provide profound insights into the electronic structure and reactivity of the molecule. nih.gov DFT has been used to elucidate the mechanisms of antioxidant activity for similar compounds, distinguishing between hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET) pathways. nih.gov

For biological applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound bind to the active sites of target enzymes. frontiersin.org These in silico studies can help rationalize observed biological activities, identify key binding interactions, and guide the synthesis of next-generation compounds with improved potency and selectivity, ultimately saving significant time and resources in the drug discovery process. frontiersin.org

Q & A

Q. What safety protocols are essential when handling the mercapto group in this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.